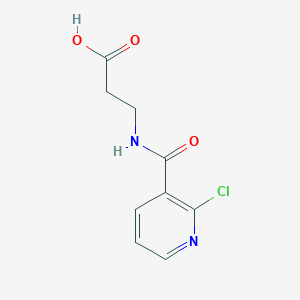
beta-ALANINE, N-(2-CHLORONICOTINOYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-ALANINE, N-(2-CHLORONICOTINOYL)-: is a compound that combines the properties of beta-alanine, a non-proteogenic amino acid, with a chloronicotinoyl group. Beta-alanine is known for its role in increasing muscle carnosine levels, which helps buffer pH in muscles during high-intensity exercise . The addition of the chloronicotinoyl group may impart unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of beta-ALANINE, N-(2-CHLORONICOTINOYL)- typically involves the reaction of beta-alanine with 2-chloronicotinic acid. The process may include steps such as esterification, followed by aminolysis. For instance, 2-chloronicotinic acid can be esterified with methanol to form 2-chloromethyl nicotinate, which is then reacted with beta-alanine in the presence of a catalyst to yield the desired compound .
Industrial Production Methods: Industrial production methods for beta-ALANINE, N-(2-CHLORONICOTINOYL)- may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-ALANINE, N-(2-CHLORONICOTINOYL)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Beta-ALANINE, N-(2-CHLORONICOTINOYL)- has several scientific research applications:
Chemistry: The compound is used in the synthesis of novel materials and as a building block for more complex molecules.
Biology: It is studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enhancing muscle performance and reducing fatigue.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of beta-ALANINE, N-(2-CHLORONICOTINOYL)- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in carnosine synthesis, enhancing muscle carnosine levels.
Pathways: It may influence metabolic pathways related to muscle performance and fatigue reduction by acting as a precursor to carnosine, which buffers pH in muscles during high-intensity exercise
Comparaison Avec Des Composés Similaires
Beta-alanine: A naturally occurring beta-amino acid known for its role in carnosine synthesis.
2-Chloronicotinic acid: A chlorinated derivative of nicotinic acid used in various chemical syntheses.
Comparison: Beta-ALANINE, N-(2-CHLORONICOTINOYL)- combines the properties of both beta-alanine and 2-chloronicotinic acid, making it unique. While beta-alanine primarily enhances muscle carnosine levels, the addition of the chloronicotinoyl group may impart additional chemical reactivity and potential biological effects .
Propriétés
Numéro CAS |
76980-22-8 |
|---|---|
Formule moléculaire |
C9H9ClN2O3 |
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
3-[(2-chloropyridine-3-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C9H9ClN2O3/c10-8-6(2-1-4-11-8)9(15)12-5-3-7(13)14/h1-2,4H,3,5H2,(H,12,15)(H,13,14) |
Clé InChI |
BKNIXAGNUBETPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)Cl)C(=O)NCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


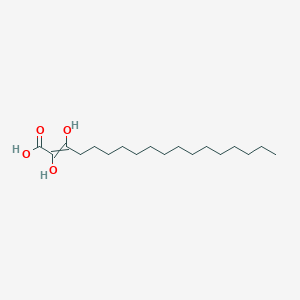
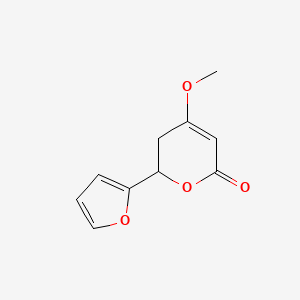
![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)

![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
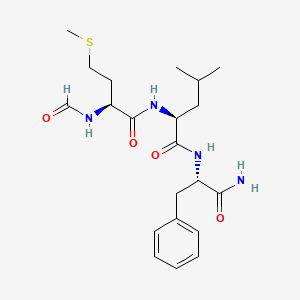
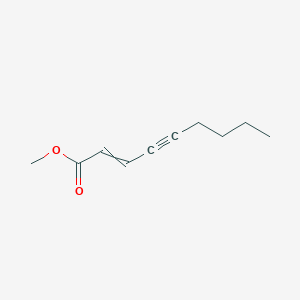
![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
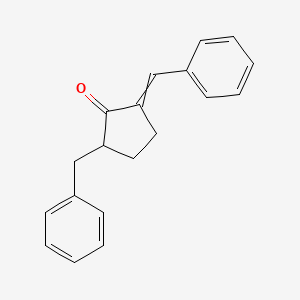
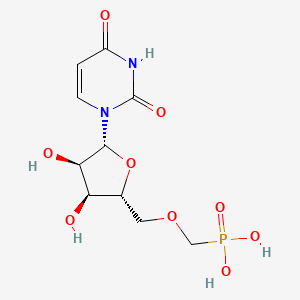
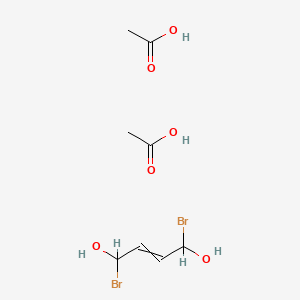
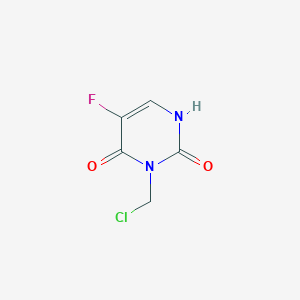
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)
